molecular formula C8H9ClN2O3 B8437395 Methyl 4-nitrobenzimidate hydrochloride

Methyl 4-nitrobenzimidate hydrochloride

Cat. No.: B8437395
M. Wt: 216.62 g/mol
InChI Key: BFMYNYDIKWRRQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-nitrobenzimidate hydrochloride is a nitro-substituted benzimidate derivative, characterized by a methyl ester group attached to a benzimidate core with a para-nitro substituent. The hydrochloride salt enhances its stability and crystallinity, making it suitable for synthetic and analytical applications. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, leveraging their reactivity in nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C8H9ClN2O3

Molecular Weight

216.62 g/mol

IUPAC Name

methyl 4-nitrobenzenecarboximidate;hydrochloride

InChI

InChI=1S/C8H8N2O3.ClH/c1-13-8(9)6-2-4-7(5-3-6)10(11)12;/h2-5,9H,1H3;1H

InChI Key

BFMYNYDIKWRRQP-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=C(C=C1)[N+](=O)[O-].Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The evidence highlights several compounds with structural or functional similarities:

Compound Name Key Features Applications Reference
4-(Methylamino)-3-Nitrobenzoyl Chloride Benzoyl chloride core, methylamino and nitro substituents; C₈H₇ClN₂O₃ Pharmaceutical intermediate
4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride Benzonitrile with methylamino-ethoxy chain; high-purity reference standard Drug analysis, quality control
4-Nitrophenylethylamine Hydrochloride Nitro-phenyl group with ethylamine side chain; MW 202.63 Research and forensic applications
4-(Aminomethyl)-2-methylbenzoic acid HCl Benzoic acid derivative with aminomethyl and methyl groups; MW 201.65 g/mol Pharmaceutical and material science R&D

Key Structural Differences :

  • Functional Groups : Methyl 4-nitrobenzimidate’s imidate ester group contrasts with benzoyl chloride (reactive acylating agent) in or benzonitrile (polar nitrile group) in .
  • Substitution Patterns: Para-nitro positioning distinguishes it from ortho/meta-substituted analogs like 3-((methylamino)methyl)benzonitrile .
Physicochemical Properties
  • Solubility: Hydrochloride salts generally exhibit improved water solubility. For example, 4-((2-(methylamino)ethoxy)methyl)benzonitrile hydrochloride is noted for its stability in analytical solvents , while nitroanilide hydrochlorides (e.g., in ) show pH-dependent solubility.
  • Reactivity: The imidate ester in Methyl 4-nitrobenzimidate may undergo hydrolysis or aminolysis, similar to benzoyl chloride derivatives , but with milder conditions due to ester stability.

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